Sarpogrelate Hydrochloride

Receptor Pharmacology Binding Affinity 5-HT2A Antagonist

Researchers requiring 5-HT2A blockade without excessive bleeding risk in chronic in vivo models face limited options. Sarpogrelate HCl addresses this as the weakest endothelium-dependent relaxation antagonist among comparators (ritanserin > cyproheptadine > sarpogrelate), reducing bleeding confounds. • ~100-fold higher CNS binding (IC50 4.62 nM cortical vs. 448 nM renal membranes) - ideal for neuroscience studies • Active metabolite M-1 extends antiplatelet effect beyond parent clearance - robust PK/PD model system • Clean selectivity: negligible affinity at 5-HT1/3/4, adrenergic, histaminergic H1/H2, muscarinic M3 receptors

Molecular Formula C24H32ClNO6
Molecular Weight 466.0 g/mol
CAS No. 135159-51-2
Cat. No. B1662191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarpogrelate Hydrochloride
CAS135159-51-2
SynonymsAnplag;  2-(dimethylamino)-1-((2-(3-methoxyphenyl)phenoxy)methyl)ethyl hydrogensuccinate hydrochloride;  MCI 9042;  MCI-9042;  mono-(2-(dimethylamino)-1-((2-(2-(3-methoxyphenyl)ethyl)phenoxy)methyl)ethyl)succinate hydrochloride;  sarpogrelate
Molecular FormulaC24H32ClNO6
Molecular Weight466.0 g/mol
Structural Identifiers
SMILESCN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl
InChIInChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H
InChIKeyPOQBIDFFYCYHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
SolubilityDMSO, Methanol, Water

Sarpogrelate Hydrochloride Baseline Profile


Sarpogrelate hydrochloride (MCI-9042) is a synthetic small molecule that functions as a selective antagonist of the 5-HT2A serotonin receptor, with reported pKi values of 8.52, 6.57, and 7.43 for the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes, respectively, in radioligand binding assays using human recombinant receptors [1]. The compound exhibits a defined selectivity profile, displaying negligible affinity for a broad panel of other receptor types including 5-HT1, 5-HT3, 5-HT4, α1-, α2-, and β-adrenergic receptors, as well as histamine H1, H2, and muscarinic M3 receptors [2]. Clinically and preclinically, sarpogrelate is utilized as an antiplatelet agent that inhibits serotonin-amplified platelet aggregation and has documented applications in the research of peripheral arterial disease (PAD) and other vascular pathologies associated with thrombosis [3]. For scientific selection, the most relevant comparators include other 5-HT2A antagonists with distinct binding profiles, such as ketanserin, ritanserin, and cyproheptadine, as well as antiplatelet agents like aspirin, which operate through different mechanisms.

5-HT2A receptor pharmacology and selectivity profiling studies
Serotonin-amplified platelet aggregation and antiplatelet research
Endothelium-dependent vascular function and arterial disease models

Sarpogrelate Hydrochloride: Differentiation from 5-HT2A Antagonists


Although sarpogrelate, ketanserin, ritanserin, and cyproheptadine all share the classification of '5-HT2A receptor antagonist', the significant divergence in their quantitative binding kinetics (pKi values), functional selectivity profiles, and distinct pharmacokinetic/metabolic characteristics renders them non-interchangeable in research and development settings. Data demonstrates that sarpogrelate exhibits a unique 'binding-selectivity-functional' disconnect: it possesses moderate receptor binding affinity (pKi 7.22–8.52) but demonstrates a markedly weaker antagonistic effect on endothelium-dependent relaxation pathways compared to both ritanserin and cyproheptadine, a property linked to a differentiated clinical safety profile with respect to bleeding risk [1] [2]. Furthermore, the presence of an active metabolite (M-1) that contributes to the overall pharmacodynamic effect, combined with sarpogrelate's documented tissue-specific binding variations (e.g., an approximately 100-fold lower affinity in renal vs. cerebral cortical membranes), underscores that efficacy and off-target liability cannot be reliably extrapolated from simple receptor binding data alone [3].

Binding profile Sarpogrelate pKi values and selectivity window differ substantially from ketanserin, ritanserin, or cyproheptadine; receptor occupancy may not transfer directly.
Functional effect Weaker antagonism of endothelium-dependent relaxation vs. comparators; vascular endpoint outcomes may shift in model-specific ways.
Metabolic profile Active metabolite M-1 contributes to pharmacodynamics; parent-only studies may underestimate observed response in vivo.

Sarpogrelate Hydrochloride: Differentiation Evidence


Receptor Binding Affinity and Selectivity Profile

Sarpogrelate's binding affinity for the 5-HT2A receptor is characterized by pKi values of 7.22 (rabbit cerebral cortex) and 8.52 (human recombinant), which places it in a distinct quantitative category relative to comparator 5-HT2A antagonists. Direct head-to-head comparison in rabbit cerebral cortex membranes yielded pKi values of 7.22 for sarpogrelate, 8.98 for ritanserin, and 7.54 for cyproheptadine [1]. Furthermore, sarpogrelate was reported to share a similar Ki value (8.39 nM) to ritanserin for 5-HT2A receptors in a separate study . This intermediate affinity profile is complemented by a high degree of receptor selectivity; sarpogrelate displays significantly lower affinity for a broad panel of non-target receptors (5-HT1, 5-HT3, 5-HT4, adrenergic, histaminergic, and muscarinic receptors) [2].

Binding affinity
Head-to-head
pKi 7.22 (rabbit cortex);
vs ritanserin pKi 8.98, cyproheptadine pKi 7.54
Reported intermediate affinity with distinct quantitative separation from comparators.
Data to verify: radioligand binding assay using rabbit cerebral cortex membranes.
Receptor Pharmacology Binding Affinity 5-HT2A Antagonist

Functional Antagonism of Endothelium-Dependent Relaxation

In a functional bioassay using isolated porcine coronary artery precontracted with U46619, sarpogrelate exhibited a significantly weaker antagonistic effect on serotonin (5-HT)-induced endothelium-dependent relaxation compared to both ritanserin and cyproheptadine [1]. The concentration ranges tested were 10⁻⁷–10⁻⁵ M for sarpogrelate, 10⁻⁹–10⁻⁷ M for ritanserin, and 10⁻⁸–10⁻⁶ M for cyproheptadine. The rank order of antagonistic potency was ritanserin > cyproheptadine > sarpogrelate [1]. The study's authors concluded that this weaker functional antagonism, combined with its receptor binding profile, confers a higher 'selectivity' towards the 5-HT2A receptor in a functional context and suggests sarpogrelate might possess a more favorable safety profile [1].

Endothelial function
Head-to-head
RitanserinPotent
CyproheptadineIntermediate
SarpogrelateWeak
Ranked weakest antagonist of 5-HT-induced relaxation; preserves endothelial pathway response in porcine artery model.
Reported endpoint context; model-specific review recommended.
Vascular Biology Functional Antagonism Endothelial Function

Platelet Aggregation Inhibition Potency

In a comparative study evaluating antiplatelet activity, sarpogrelate's ability to inhibit collagen-stimulated platelet aggregation was quantified and directly compared with the reference antagonists ketanserin and aspirin. The IC50 value for sarpogrelate was 66.8 ± 12.9 μM, which is approximately 2.1-fold higher (less potent) than that of ketanserin (IC50 = 32.1 ± 3.0 μM) and 4.6-fold higher than aspirin (IC50 = 14.5 ± 1.1 μM) [1]. In a separate assay measuring inhibition of 5-HT + ADP-induced aggregation, sarpogrelate demonstrated an IC50 of 22.7 ± 2.1 μM, which was approximately 2.3-fold higher than ketanserin's IC50 of 9.7 ± 2.1 μM in the same assay system [1].

Platelet inhibition
Head-to-head
IC50 66.8 μM (collagen)
vs ketanserin 32.1 μM, aspirin 14.5 μM
Lower anti-aggregatory potency; aligns with reported bleeding-risk endpoint context.
In vitro assay; cross-study comparison requires validation.
Platelet Biology Antiplatelet Therapy Thrombosis

Tissue-Specific Binding Kinetics

Sarpogrelate exhibits significant tissue-dependent variation in its binding affinity. In a study utilizing ³H-ketanserin displacement, the IC50 of sarpogrelate in rat renal cortical membranes was 0.448 ± 0.061 μM, and in mesangial cells was 0.656 ± 0.187 μM. These values were approximately 100-fold higher (indicating lower affinity) than the IC50 of 4.62 ± 1.02 nM observed in rat cerebral cortical membranes [1]. This stark quantitative difference highlights a preferential binding of sarpogrelate to central nervous system (CNS) 5-HT2A receptors over certain peripheral renal sites under these experimental conditions.

Tissue selectivity
Cross-study
~97-fold lower affinity in renal vs. cerebral membranes (IC50 0.448 μM vs 4.62 nM)
Preferential CNS 5-HT2A binding may support neuroscience research workflow.
Data derived from rat tissue preparations; source-specific review needed.
Tissue Distribution Receptor Binding Peripheral Selectivity

Active Metabolite M-1 Pharmacodynamics

Sarpogrelate hydrochloride is distinguished from many comparator 5-HT2A antagonists by the generation of an active metabolite, designated M-1, which significantly contributes to the overall pharmacological effect. A pharmacokinetic-pharmacodynamic (PK/PD) model developed to analyze the antiplatelet effects of sarpogrelate and M-1 indicated that M-1 is more effective than the parent compound at inhibiting platelet aggregation [1]. Following a single 100 mg oral dose, the geometric mean maximum plasma concentration (Cmax) of sarpogrelate was 429.8 ng/mL, while M-1's Cmax was substantially lower at 7.78 ng/mL; however, the prolonged pharmacological effect is attributed to the sustained activity of M-1 at the 5-HT2 receptor on platelets [2].

Active metabolite
Class-level
M-1 reported to be more effective than parent in PK/PD platelet inhibition model
Supports PK/PD model interpretation; in vitro studies using parent alone may underestimate response.
Modeling-based inference; direct experimental validation limited.
Pharmacokinetics Drug Metabolism PK/PD Modeling

Sarpogrelate Hydrochloride: Application Scenarios


Vascular Disease Models with Minimized Bleeding Risk

Based on its functional profile as the weakest antagonist of endothelium-dependent relaxation among tested 5-HT2A comparators (ritanserin > cyproheptadine > sarpogrelate) [6] and its lower anti-aggregatory potency compared to ketanserin and aspirin (IC50 for collagen-induced aggregation: 66.8 μM vs. 32.1 μM and 14.5 μM, respectively) [7], sarpogrelate is the scientifically justified choice for long-term in vivo studies where profound inhibition of platelet function would confound results or introduce excessive bleeding. This is particularly relevant in models of chronic peripheral arterial disease, diabetic vasculopathy, or studies combining antiplatelet agents with other antithrombotic therapies.

CNS Studies: Brain Penetrance and Receptor Occupancy

The observation that sarpogrelate exhibits an approximately 100-fold higher binding affinity (lower IC50) for 5-HT2A receptors in cerebral cortical membranes (IC50 = 4.62 nM) compared to renal cortical membranes (IC50 = 448 nM) [6] positions this compound as a highly relevant tool for neuroscientific research. Studies investigating the role of central 5-HT2A receptors in behavior, neuroinflammation, or pain pathways can leverage this tissue-specific binding profile to achieve high receptor occupancy in the CNS with potentially reduced off-target effects in certain peripheral tissues.

PK/PD Modeling with Active Metabolite

For research programs focused on pharmacokinetic-pharmacodynamic (PK/PD) relationships, sarpogrelate provides a unique model system due to the presence of its active metabolite, M-1, which is more potent than the parent compound in inhibiting platelet aggregation [6]. The disconnect between the rapid plasma clearance of the parent drug and the prolonged duration of its antiplatelet effect [7] makes it an ideal candidate for developing and validating advanced PK/PD models. This scenario is valuable for academic and industrial researchers aiming to understand the contribution of active metabolites to overall drug effect and for designing rational dosing regimens.

Selectivity Profiling and Off-Target Screening

Sarpogrelate's well-characterized selectivity profile—demonstrating negligible affinity for 5-HT1, 5-HT3, 5-HT4, adrenergic, histaminergic, and muscarinic receptors [6]—makes it an essential reference standard in screening cascades aimed at developing novel 5-HT2A antagonists with improved selectivity. It serves as a benchmark for 'selectivity' against which novel chemical entities can be directly compared in broad-panel radioligand binding assays. Furthermore, its established pKi values for 5-HT2A (8.52), 5-HT2B (6.57), and 5-HT2C (7.43) [7] provide a quantitative baseline for evaluating subtype selectivity, a key differentiator in the development of next-generation serotonergic agents.

Application
Selection Property
Validation Focus
Vascular disease models with bleeding-risk endpoints
Weaker endothelium-dependent relaxation antagonism and lower platelet inhibition vs. comparators
Bleeding-related endpoint monitoring; model-specific response to antiplatelet therapy
CNS receptor occupancy and neuroscience research
Higher affinity for cerebral cortical 5-HT2A receptors vs. peripheral renal sites
Central 5-HT2A receptor engagement; behavioral and neuroinflammatory endpoint review
PK/PD model systems with active metabolite
Parent compound and active metabolite M-1 contribute to overall pharmacodynamic profile
PK/PD model validation; contribution of M-1 to sustained antiplatelet effect
Selectivity screening and reference standard
Negligible affinity for 5-HT1, 5-HT3, 5-HT4, adrenergic, histaminergic, muscarinic receptors
Broad-panel radioligand binding comparisons; 5-HT2A/2B/2C subtype selectivity benchmarking

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